Diosmin-d3
Description
Significance of Stable Isotopes in Pharmacological and Metabolic Investigations
Stable isotopes, such as ²H (deuterium), ¹³C, and ¹⁵N, are non-radioactive and offer distinct advantages in certain research applications, particularly in studies involving biological systems and long-term tracing. wikipedia.orgcreative-proteomics.commetwarebio.commetsol.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them suitable for studies in humans and vulnerable populations. metsol.comcambridge.org Their presence can be detected and quantified using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which differentiate isotopes based on mass differences or isotopic shifts. wikipedia.orgmetwarebio.comnih.gov In pharmacological and metabolic investigations, stable isotopes are crucial for tracing the metabolic fate of drugs, identifying metabolites, and evaluating drug behavior in the body. researchgate.net They are also used to study drug-protein interactions and can provide valuable information for drug development and dosage recommendations. Stable isotope labeling enables microdosing studies, allowing researchers to study drug behavior using tiny, pharmacologically inactive amounts of a labeled compound, minimizing potential toxicity. metsol.com
Deuterated Compounds as Indispensable Tools in Advanced Chemical Biology
Deuterated compounds are a specific class of isotopically labeled molecules where one or more hydrogen atoms (¹H, protium) are replaced by deuterium (B1214612) (²H, D). wikipedia.organsto.gov.au This substitution can subtly alter the physical and chemical properties of a molecule, particularly affecting bond strength and vibrational modes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic reactions where C-H bond cleavage is the rate-limiting step. researchgate.netacs.org This property makes deuterated compounds valuable tools in chemical biology for several reasons:
Probing Reaction Mechanisms: By selectively replacing hydrogen atoms with deuterium, researchers can track reaction steps and unravel details of chemical transformations. ansto.gov.authalesnano.com
Investigating Pharmacokinetic Properties: Deuterium labeling allows for accurate tracing of a compound's absorption, distribution, metabolism, and elimination (ADME) in biological systems. thalesnano.comsimsonpharma.com
Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards in MS-based quantitative analysis to improve accuracy and reliability by compensating for variations in sample preparation and instrument response. thalesnano.comrsc.orgclearsynth.com
The use of deuterium labeling has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs, and deuterated drugs are now recognized as new chemical entities. researchgate.netnih.gov
Properties
Molecular Formula |
C₂₈H₂₉D₃O₁₅ |
|---|---|
Molecular Weight |
611.56 |
Synonyms |
7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-hydroxy-4-(methox-d3)pyphenyl]-4H-1-benzopyran-4-one; Barosmin-d3; Diosmetin-d3 7-Rutinoside; Diosmil-d3; Diosmine-d3; Venosmine-d3; |
Origin of Product |
United States |
Diosmin D3: a Deuterated Flavonoid Research Compound
Molecular Structure and Sites of Deuterium (B1214612) Incorporation
Diosmin (B1670713) is a flavone (B191248) glycoside, specifically diosmetin (B1670712) 7-O-rutinoside. Its chemical structure consists of an aglycone, diosmetin, attached to a disaccharide, rutinoside, at the 7-hydroxyl group. Diosmetin itself is a methoxylated flavone. The molecular formula of unlabeled diosmin is C₂₈H₃₂O₁₅, with a molecular weight of 608.549 g/mol . wikipedia.orgalfa-chemistry.com
Diosmin-d3 is a deuterated form of diosmin. The "d3" typically indicates the presence of three deuterium atoms in the molecule. According to available information, the deuterium incorporation in this compound is specifically located on the methoxy (B1213986) group of the diosmetin aglycone. synzeal.comlgcstandards.com This means the three hydrogen atoms of the methyl group (-CH₃) attached to the oxygen at the 4'-position of the B ring of diosmetin are replaced by three deuterium atoms (-CD₃).
The chemical name for this compound reflects this, being described as 5-Hydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one. synzeal.com This specific labeling results in a molecular formula of C₂₈H₂₉O₁₅D₃ and a molecular weight of approximately 611.563 g/mol , reflecting the addition of three deuterium atoms (each with an atomic mass of approximately 2.014 Da) compared to protium (B1232500) (approximately 1.008 Da). lgcstandards.comaxios-research.comcymitquimica.com
The structural difference between diosmin and this compound lies solely in the isotopic composition of the methyl group at the 4'-position. This targeted labeling is crucial for its application as an internal standard in mass spectrometry, as it provides a distinct mass-to-charge ratio compared to the unlabeled compound while retaining similar chemical and chromatographic properties.
Synthetic Strategies for this compound
The synthesis of this compound typically involves incorporating deuterium during the synthesis of the diosmetin aglycone or the final glycoside. While detailed synthetic protocols specifically for this compound are often proprietary to chemical suppliers, the general strategies involve chemical synthesis with isotopic labeling or derivatization from precursor compounds.
Chemical Synthesis and Isotopic Labeling Protocols
Chemical synthesis of diosmin itself can be achieved through the glycosylation of diosmetin with a rutinoside moiety. smolecule.com To produce this compound, the deuterium label is introduced during the synthesis of the diosmetin component, specifically at the methoxy group. This can involve using a deuterated methylating agent (such as CD₃I or CD₃OTs) in the step where the 4'-hydroxyl group of the diosmetin precursor is methylated.
General isotopic labeling strategies for compounds like vitamin D metabolites involve introducing deuterium through reactions utilizing deuterated solvents (e.g., methanol-D, D₂O) and deuterated reagents (e.g., potassium t-butoxide in D₂O) at specific steps in the synthesis where exchangeable hydrogens or hydrogens adjacent to reactive centers can be replaced by deuterium. nih.govgoogle.com While these examples are for vitamin D, the principle of using deuterated reagents and solvents in targeted reactions applies to flavonoid synthesis as well.
The synthesis of labeled compounds suitable for use as analytical reference standards often requires high isotopic enrichment to ensure accurate quantification in mass spectrometry. google.com This may involve multiple steps of deuteration or using highly enriched deuterated starting materials.
Derivatization from Precursor Compounds
Diosmin is commercially produced semi-synthetically, often by oxidizing hesperidin (B1673128), a related flavonoid abundant in citrus fruits. wikipedia.orgnih.govresearchgate.netfrontiersin.orgoup.com Hesperidin is a flavanone (B1672756) glycoside that differs from diosmin in the oxidation state of the C2-C3 bond in the C ring and the position of the methoxy group on the B ring (hesperidin has a methoxy at the 3'-position and a hydroxyl at the 4'-position, while diosmetin has a hydroxyl at the 3'-position and a methoxy at the 4'-position).
To synthesize this compound via a derivatization approach starting from hesperidin, one would likely first need to convert hesperidin to diosmetin or a diosmetin precursor. If starting from hesperidin, chemical transformations would be required to change the substitution pattern on the B ring and oxidize the C ring. Deuterium would then be introduced during the methylation step that forms the 4'-(methoxy-d3) group of diosmetin. Alternatively, if a deuterated diosmetin precursor with the -OCD₃ group already in place is available, it could be glycosylated with rutinoside to yield this compound.
Derivatization techniques are commonly used in analytical chemistry to improve the detection sensitivity and separation of compounds, particularly for techniques like LC-MS/MS. nih.govnih.govresearchgate.net While these techniques often involve adding a tag to the molecule rather than isotopic labeling, the concept of chemically modifying a precursor to obtain the desired labeled compound is relevant. In the case of this compound, the "derivatization" would specifically involve the isotopic labeling step during the synthesis of the diosmetin moiety or the complete glycoside.
Biosynthetic Pathways of Unlabeled Diosmin (Contextual Relevance)
Understanding the biosynthetic pathway of unlabeled diosmin provides valuable context for potential routes to synthesize labeled analogs, although the synthesis of this compound is primarily achieved through chemical or semi-synthetic methods rather than direct isotopic labeling within a biological system.
The biosynthesis of diosmin in plants originates from the phenylpropanoid pathway and the flavonoid biosynthetic pathway. nih.govresearchgate.netfrontiersin.orgresearchgate.net The pathway begins with phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. nih.govfrontiersin.orgresearchgate.net Chalcone (B49325) synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govfrontiersin.orgresearchgate.net Naringenin chalcone is subsequently isomerized by chalcone isomerase (CHI) to naringenin. nih.govfrontiersin.orgresearchgate.net
Further enzymatic modifications lead to the formation of luteolin, a direct precursor to diosmetin. nih.govfrontiersin.org Luteolin undergoes 4'-O-methylation catalyzed by a flavonoid 4′-O-methyltransferase (F4′OMT) to produce diosmetin, the aglycone of diosmin. nih.govfrontiersin.org The final steps involve the glycosylation of diosmetin. A 7-O-glucosyltransferase (F7GT) adds a glucose moiety to the 7-hydroxyl group of diosmetin, forming diosmetin 7-O-glucoside. nih.govfrontiersin.org Subsequently, a 1,6-rhamnosyltransferase (1,6RhaT) attaches a rhamnose unit to the 6-hydroxyl group of the glucose, completing the formation of the rutinoside disaccharide and yielding diosmin (diosmetin 7-O-rutinoside). nih.govfrontiersin.orgoup.com
Analytical Methodologies and Quantitative Bioanalysis Utilizing Diosmin D3
Application of Diosmin-d3 as a Stable Isotope Internal Standard
The use of stable isotope internal standards like this compound is a cornerstone of accurate and reliable quantitative analysis, especially when employing mass spectrometry. acanthusresearch.comlgcstandards.com By adding a known amount of the SI-IS to a sample before processing, it can account for variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection. acanthusresearch.comlgcstandards.com This is particularly critical in complex biological matrices.
Mitigation of Matrix Effects in Mass Spectrometry
Matrix effects, such as ion suppression or enhancement, are common phenomena in mass spectrometry when analyzing samples derived from biological sources like plasma, serum, or urine. chromatographyonline.comnih.gov These effects occur due to co-eluting endogenous compounds that interfere with the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.comnih.gov
The use of a stable isotope internal standard, such as this compound for diosmin (B1670713) analysis, effectively mitigates these matrix effects. acanthusresearch.comlgcstandards.com Because the labeled internal standard is chemically almost identical to the analyte and is expected to behave identically throughout the analytical process, including experiencing similar matrix effects, the ratio of the analyte signal to the internal standard signal remains constant despite suppression or enhancement. acanthusresearch.comlgcstandards.com This ratiometric approach allows for accurate quantification even in the presence of significant matrix variability. acanthusresearch.comlgcstandards.com Studies on the analysis of other compounds, such as vitamin D metabolites, have demonstrated that co-eluting stable isotope labeled internal standards are the most appropriate technique to correct for matrix effects in LC-MS/MS analysis. nih.govresearchgate.net
Enhancement of Analytical Precision and Accuracy in Bioassays
The inclusion of this compound as an internal standard significantly enhances the precision and accuracy of bioanalytical methods for quantifying diosmin and its metabolites. acanthusresearch.com By compensating for variations in sample processing, injection volume, and instrument response, the variability between replicate measurements is reduced, leading to improved precision. acanthusresearch.comlgcstandards.com
Furthermore, the use of a stable isotope internal standard helps to ensure the accuracy of the results by providing a reliable reference point for quantification. acanthusresearch.comlgcstandards.com The known amount of internal standard added to each sample allows for the correction of any losses or variations that occur during the analytical workflow, ensuring that the final calculated concentration of the analyte is a true reflection of its concentration in the original sample. acanthusresearch.comlgcstandards.com Method validation studies for various analytes using stable isotope internal standards have shown good accuracy and precision within acceptable ranges. nih.govannexpublishers.comoatext.comresearchgate.netnih.gov For instance, a method for simultaneous determination of diosmin and diosmetin (B1670712) showed intra-batch precision ranging from 1.5% to 11.2% for diosmin and 2.8% to 12.5% for diosmetin, with accuracy well within acceptable ranges. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Diosmin and Metabolite Quantification
LC-MS/MS is a widely used and powerful technique for the quantitative analysis of drugs and metabolites in biological matrices due to its sensitivity, selectivity, and speed. nih.gov this compound plays a crucial role in LC-MS/MS methods developed for the quantification of diosmin and its metabolites.
Method Development and Validation for Deuterated Standards
The development of a robust and reliable LC-MS/MS method for diosmin and its metabolites utilizing a deuterated standard like this compound involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Method validation is then performed according to regulatory guidelines, such as those from the FDA or EMA, to ensure the method's reliability, accuracy, and precision. annexpublishers.compsu.edunih.govresearchgate.netnih.gov
Validation parameters typically assessed include linearity, accuracy, precision, limits of detection and quantification, selectivity, recovery, and matrix effects. oatext.comnih.govpsu.edunih.gov The use of deuterated standards is essential during validation to accurately assess matrix effects and ensure the method's robustness in different biological samples. researchgate.netpsu.edunih.gov For example, in the development of an LC-MS/MS method for vitamin D metabolites, a complete method validation was conducted, including assessment of matrix effect, with a deuterated internal standard. nih.govnih.gov
Chromatographic Separation and Detection Parameters
Chromatographic separation in LC-MS/MS methods for diosmin and its metabolites typically employs reversed-phase columns, such as C18 or amide-based phases, to separate the analytes from the sample matrix and from each other. nih.govoatext.compsu.edu The mobile phase composition, flow rate, and column temperature are optimized to achieve adequate resolution, peak shape, and retention time for diosmin, its metabolites, and the this compound internal standard. nih.govoatext.comresearchgate.net
Mass spectrometric detection is commonly performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.govspectroscopyonline.comchromatographyonline.com This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. nih.govspectroscopyonline.comrsc.orgresearchgate.net The mass transitions for diosmin and its deuterated analog, this compound, would be carefully selected and optimized during method development. For example, a method for diosmetin and 13C,D3-diosmetin used transitions 301.11/286.0 and 305.11/286.0, respectively. psu.edunih.gov The ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is chosen based on the chemical properties of the analytes to ensure efficient ionization. nih.govannexpublishers.comresearchgate.net
Other Advanced Spectrometric Approaches for Isotope-Labeled Compounds
Beyond conventional LC-MS/MS, other advanced spectrometric techniques can be utilized for the analysis of isotope-labeled compounds like this compound. High-resolution mass spectrometry (HRMS), including Orbitrap or time-of-flight (TOF) mass analyzers, can provide more accurate mass measurements, which is beneficial for confirming the presence of labeled compounds and distinguishing them from isobaric interferences. nih.gov
Ion mobility-mass spectrometry (IM-MS) is another advanced technique that separates ions based on their size, shape, and charge in addition to their mass-to-charge ratio. psu.edu This adds another dimension of separation, which can be particularly useful for resolving isomeric metabolites or separating analytes from matrix interferences that co-elute chromatographically. psu.edu IM-MS has been used to confirm the identification of diosmetin-3-O-glucuronide as a major metabolite of diosmin. psu.edu These advanced techniques, often coupled with liquid chromatography, further enhance the specificity and confidence in the analysis of diosmin and its deuterated internal standard in complex biological samples.
Elucidation of Diosmin Biotransformation Pathways via Isotopic Tracing
The metabolic fate of Diosmin is complex, involving transformations mediated by both the gut microbiota and host enzymes. Using isotopically labeled this compound provides a powerful approach to dissect these pathways and accurately identify the resulting metabolites.
Intestinal Microbiota-Mediated Hydrolysis and Aglycone Formation
Following oral administration, Diosmin (a flavonoid glycoside) is poorly absorbed in its intact form. A critical step in its biotransformation is the hydrolysis of the rutinoside sugar moiety by enzymes produced by intestinal microflora researchgate.netsciopen.commdpi.comsemanticscholar.orgprolekare.czresearchgate.netbiomolther.orgmdpi.com. This process yields the aglycone, Diosmetin researchgate.netsciopen.commdpi.comsemanticscholar.orgprolekare.czresearchgate.netbiomolther.orgmdpi.comdrugbank.com.
When this compound is administered, the deuterium (B1214612) label is typically incorporated into the molecule in a stable position, such as the methoxy (B1213986) group of the aglycone moiety nih.govlgcstandards.comsimsonpharma.com. Intestinal microbiota-mediated hydrolysis of this compound would therefore produce Diosmetin-d3. researchgate.netsciopen.commdpi.comsemanticscholar.orgprolekare.czresearchgate.netbiomolther.orgmdpi.comlgcstandards.com. Tracking the appearance and subsequent metabolic fate of Diosmetin-d3 using mass spectrometry allows researchers to confirm the extent and rate of this initial hydrolysis step and understand the role of gut bacteria in making the aglycone available for absorption. Studies have shown that this deglycosylation is a crucial step for the intestinal absorption of diosmetin mdpi.comsemanticscholar.org.
Glucuronidation and Sulfation Conjugation Reactions
Once absorbed, the aglycone Diosmetin undergoes extensive phase II metabolism, primarily in the liver and intestinal cells researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.govnih.govdrughunter.comthieme-connect.de. The major conjugation reactions involve glucuronidation and sulfation, mediated by UDP-glucosyltransferases (UGTs) and sulfotransferases (SULTs), respectively drughunter.com. These reactions attach polar groups to the flavonoid structure, increasing its water solubility and facilitating excretion drughunter.com.
Using this compound as a precursor leads to the formation of Diosmetin-d3, which then serves as a substrate for these conjugation pathways. This results in the production of labeled glucuronide and sulfate (B86663) conjugates (e.g., Diosmetin-d3 glucuronides and Diosmetin-d3 sulfates). researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.govnih.govdrughunter.comthieme-connect.de. The deuterium label on these conjugates allows for their unambiguous identification and quantification in biological samples using mass spectrometry, even in the presence of endogenous compounds or unlabeled metabolites from other sources. Diosmetin-3-O-glucuronide has been identified as a major circulating metabolite of diosmetin in humans mdpi.comresearchgate.netresearchgate.netnih.gov.
Identification of Novel Metabolites Using Labeled Precursors
Isotopic labeling with this compound is particularly powerful for identifying novel or low-abundance metabolites that might be difficult to detect using unlabeled compounds. By administering the labeled precursor, researchers can use mass spectrometry to search specifically for compounds containing the characteristic mass shift introduced by the deuterium atoms. clearsynth.comunl.edu.
This approach involves analyzing biological samples (e.g., plasma, urine, feces) from studies where this compound was administered and looking for signals corresponding to the mass of potential metabolites plus the mass of the deuterium label (e.g., +3 Da for a metabolite retaining the d3 label). This targeted approach helps to differentiate true metabolites from background noise and co-eluting compounds, facilitating the identification of previously unknown biotransformation products of Diosmin. Studies in rats using advanced mass spectrometry techniques have identified a large number of metabolites for both diosmin and diosmetin, highlighting the complexity of their metabolic profiles researchgate.net. Using labeled precursors would aid in confirming the origin of these numerous metabolites.
In Vitro Metabolic Profiling with this compound
In vitro systems play a crucial role in understanding the specific enzymes and cellular processes involved in drug metabolism. This compound can be effectively utilized in these models to gain detailed insights into its metabolic transformations.
Hepatic and Intestinal Cellular Models for Metabolite Generation
Various in vitro models, including liver microsomes, hepatocytes, and intestinal cell lines (such as Caco-2 cells), are used to study the metabolic fate of compounds in controlled environments. researchgate.netmdpi.comsemanticscholar.org. When incubated with this compound, these models can replicate key metabolic processes observed in vivo.
For instance, incubating this compound with intestinal microbes or enzymes can demonstrate the formation of Diosmetin-d3 in a controlled setting researchgate.netmdpi.comsemanticscholar.org. Similarly, incubating Diosmetin-d3 (or this compound if the model expresses the necessary glycosidases) with hepatic or intestinal microsomes or isolated cells can reveal the profiles of labeled glucuronide and sulfate conjugates formed by the host's phase II enzymes researchgate.netmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netscience.govnih.govdrughunter.com. The use of the labeled compound simplifies the detection and quantification of these metabolites using mass spectrometry, allowing for precise metabolic profiling in these in vitro systems.
Enzyme Reaction Kinetics and Metabolic Flux Analysis
This compound and its labeled metabolites, such as Diosmetin-d3, can be used to investigate the kinetics of the enzymes involved in their biotransformation. By incubating varying concentrations of the labeled substrate with isolated enzymes or cellular fractions containing these enzymes, researchers can determine key kinetic parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax).
For example, studies could assess the kinetics of intestinal microbial glycosidases acting on this compound or the kinetics of UGTs and SULTs conjugating Diosmetin-d3. While specific kinetic data using this compound was not found in the search results, studies on unlabeled diosmetin show that it is rapidly absorbed and undergoes significant metabolism mdpi.comsemanticscholar.orgprolekare.cz. Using labeled substrates allows for more accurate measurement of reaction rates, especially in complex biological matrices where endogenous substrates might interfere. Furthermore, isotopic tracing with this compound can contribute to metabolic flux analysis, helping to quantify the rate at which the compound is processed through different metabolic pathways in vitro. This provides a quantitative understanding of the relative importance of various transformation routes.
Data from pharmacokinetic studies of unlabeled diosmin highlight the rapid conversion to and absorption of diosmetin. For instance, a study showed mean pharmacokinetic parameters for diosmetin after oral administration of two diosmin formulations (Test and Reference). semanticscholar.org.
| PK Parameter | Test (Mean ± SD) | Reference (Mean ± SD) |
| Cmax (ng/mL) | 50.3 ± 22.6 | 2.4 ± 1.9 |
| AUC0-t (ng·mL−1·h) | 298.4 ± 163.7 | 31.9 ± 100.4 |
| tmax (h) | 2.2 ± 2.9 | nc* |
*nc: not calculated
Table 1: Pharmacokinetic parameters of diosmetin after oral administration of two diosmin formulations (Test and Reference). Data adapted from semanticscholar.org.
While this table presents data for unlabeled diosmetin, using this compound in similar studies would allow for more precise tracking and quantification of the labeled diosmetin and its subsequent labeled metabolites, providing enhanced accuracy in determining pharmacokinetic parameters and understanding the metabolic fate.
Based on the available information, specific detailed preclinical pharmacokinetic studies focusing solely on the chemical compound this compound in animal models, covering absorption, tissue distribution, excretion pathways, and mass balance, are not extensively documented in the provided search results.
Deuterated compounds like this compound are commonly synthesized and utilized in pharmacokinetic studies primarily as internal standards for analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their deuterium labeling allows for accurate quantification of the non-deuterated parent compound (Diosmin) or its metabolites (like diosmetin) in biological matrices by accounting for variations in sample processing and analysis.
While studies on the pharmacokinetics of Diosmin and its main metabolite, diosmetin, in animal models (such as rats) are available and discuss their absorption, distribution, and excretion, this information does not directly pertain to the pharmacokinetic profile of this compound itself when administered as a test compound. The search results indicate that deuterated diosmetin has been used as an internal standard in studies investigating the bioavailability of diosmin formulations in humans and animals researchgate.netnih.gov.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline focusing solely on the preclinical pharmacokinetic studies of this compound in animal models based on the current search results.
Conclusion
Diosmin-d3 is a valuable stable isotope-labeled analog of diosmin (B1670713) that plays a significant role in chemical and biomedical research. Its unique isotopic composition, typically featuring deuterium (B1214612) in the methoxy (B1213986) group, allows it to be precisely tracked and quantified using mass spectrometry. This makes this compound an indispensable tool in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diosmin, in elucidating the complex metabolic pathways of this flavonoid, and in ensuring the accuracy of quantitative analysis in bioavailability and bioequivalence studies through its use as an internal standard. Coupled with advanced analytical techniques such as MS and NMR spectroscopy, this compound facilitates detailed investigations into the behavior of diosmin in biological systems, contributing to a better understanding of its properties and potential therapeutic applications.
Mechanistic Research Applications of Diosmin Potential for Diosmin D3 As a Molecular Probe
Investigation of Molecular Targets and Signaling Pathways in Preclinical Models
Preclinical studies have significantly contributed to mapping the molecular targets and signaling pathways influenced by Diosmin (B1670713). These investigations, conducted in various cell lines and animal models, provide a foundation for understanding its therapeutic potential.
Modulatory Effects on Inflammatory Cascades
Diosmin has demonstrated significant anti-inflammatory properties in preclinical settings. Research indicates that Diosmin can modulate inflammatory cascades by influencing key signaling pathways and reducing the production of pro-inflammatory mediators encyclopedia.pubresearchgate.netbrieflands.combrieflands.comnih.govnih.gov. A prominent mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses encyclopedia.pubresearchgate.netbrieflands.combrieflands.comnih.govnih.govnih.govmdpi.comresearchgate.net. By suppressing NF-κB activation, Diosmin can decrease the expression of downstream inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) brieflands.comnih.govresearchgate.netnih.govresearchgate.net.
Studies in animal models of inflammation, such as LPS-induced pain and inflammation in mice or trinitrobenzenesulfonic acid-induced colitis in rats, have shown that Diosmin treatment leads to a reduction in these inflammatory markers encyclopedia.pubbrieflands.comnih.gov. For instance, in a study on LPS-induced lung damage in mice, Diosmin pre-treatment significantly lowered the levels of pro-inflammatory cytokines (IL-2, IL-6, IL-17, and TNF-α) and NF-κB encyclopedia.pubnih.gov. In human polymorphonuclear neutrophils stimulated in vitro, Diosmin also exhibited anti-inflammatory effects encyclopedia.pubnih.gov.
The potential use of Diosmin-d3 in this area lies in its ability to precisely track the distribution and concentration of Diosmin and its metabolites within inflamed tissues and specific cell types involved in the inflammatory response. This could provide more accurate data on the correlation between local drug levels and the observed anti-inflammatory effects, helping to confirm which specific cells or tissues are primarily targeted.
Antioxidant Defense Mechanisms and Redox Regulation
Oxidative stress is implicated in the pathogenesis of numerous diseases, and Diosmin has shown considerable antioxidant activity in preclinical models encyclopedia.pubresearchgate.netbrieflands.comnih.govmdpi.comdrugbank.comdrugs.comaltmedrev.commdpi.com. Its antioxidant effects may be mediated through direct free radical scavenging and by modulating the activity of antioxidant enzymes researchgate.netmdpi.com. Studies have demonstrated that Diosmin can increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), while reducing markers of oxidative damage like malondialdehyde (MDA) encyclopedia.pubresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com.
In rat models of oxidative stress, including those induced by ischemia-reperfusion injury or toxins, Diosmin administration has been shown to restore the balance between pro-oxidant and antioxidant systems encyclopedia.pubnih.govmdpi.com. For example, in a rat model of alloxan-induced diabetic nephropathy, Diosmin significantly increased the activity of SOD, CAT, and glutathione researchgate.net. The Nrf2 pathway, a key regulator of cellular defense against oxidative stress, is also suggested to be influenced by Diosmetin (B1670712), the aglycone of Diosmin encyclopedia.pubmdpi.com.
Using this compound could be valuable in precisely quantifying the uptake and metabolism of Diosmin within cells and tissues experiencing oxidative stress. This could help determine if the parent compound or its metabolites are primarily responsible for activating antioxidant pathways or directly scavenging radicals, and to what extent these processes occur in specific cellular compartments.
Here is a table summarizing some findings on Diosmin's effects on antioxidant markers:
| Study Model | Diosmin Dose/Treatment | Observed Effects on Antioxidant Markers | Citation |
| Alloxan-induced diabetic nephropathy (rat) | 50 and 100 mg/kg, per os | Increased activity of superoxide dismutase, catalase, and glutathione. | researchgate.net |
| Ischemia-reperfusion injury (rat retina) | Not specified | Recovered levels of malondialdehyde (MDA) and activity of total-superoxide dismutase (T-SOD), glutathione peroxidase (GSH-Px), and catalase (CAT). | encyclopedia.pubnih.gov |
| CFA-induced arthritis (rat serum) | Diosmin alone or with trolox | Reduced LPO levels; Increased serum activities of GSH, GST, SOD, and CAT. | mdpi.com |
| Arsenic-induced neurotoxicity (rat brain) | 50 and 100 mg/kg | Increased levels of GSH, SOD, and catalase; Downregulated expression of NOX4 and its subunits. | researchgate.net |
| LPS-induced oxidative stress (rat) | Not specified | Modulated antioxidant enzymes and decreased iNOS levels in brain and liver tissues. | brieflands.com |
Anti-fibrotic Cellular Pathways
Fibrosis, the excessive accumulation of extracellular matrix proteins, is a hallmark of various chronic diseases. Preclinical studies suggest that Diosmin possesses anti-fibrotic properties by influencing relevant cellular pathways. Research in a unilateral ureteral obstruction (UUO) mouse model, a common model for renal fibrosis, demonstrated that Diosmin treatment attenuated renal fibrosis nih.govresearchgate.netnih.gov. This effect was associated with a reduction in collagen deposition and a decrease in the expression of pro-fibrotic markers researchgate.net.
The anti-fibrotic effects of Diosmin appear to be linked to its anti-inflammatory actions and modulation of specific signaling molecules. In the UUO model, Diosmin reduced the levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in kidney tissues nih.govnih.gov. Furthermore, Diosmin was found to increase the enzymatic activity and expression of SIRT3, a protein involved in regulating cellular processes including inflammation and fibrosis nih.govnih.gov. Mechanistically, Diosmin's anti-fibrotic effect in this model was shown to involve the inhibition of NF-κB p65 nuclear translocation, a process mediated by SIRT3 activation nih.govnih.gov.
Diosmin has also been reported to attenuate inflammation and fibrosis in other organs, such as the liver and lungs, in relevant animal models researchgate.netnih.gov.
Investigating these anti-fibrotic mechanisms could benefit from using this compound to track the compound's presence and concentration within fibrotic tissues and the specific cells involved in extracellular matrix production (e.g., fibroblasts, myofibroblasts). This could help determine the direct or indirect effects of Diosmin on these cells and the pathways they regulate.
Other Biological Activities in In Vitro and Animal Models
Beyond its effects on inflammation, oxidation, and fibrosis, Diosmin has demonstrated a range of other biological activities in preclinical models, including potential anti-cancer effects brieflands.comnih.govaltmedrev.comresearchgate.netspandidos-publications.comscielo.brnih.gov. In vitro studies using various cancer cell lines (e.g., breast, cervical, liver, prostate, colorectal, glioblastoma) have shown that Diosmin can inhibit cancer cell growth and proliferation, induce cell cycle arrest, and promote apoptosis (programmed cell death) nih.govaltmedrev.comresearchgate.netspandidos-publications.comscielo.brnih.gov.
The anti-cancer mechanisms of Diosmin are multifaceted and involve influencing various signaling pathways. These include the induction of apoptosis through pathways involving caspases and modulation of proteins like Bcl-2 and Bax nih.govspandidos-publications.comscielo.br. Diosmin has also been shown to affect cell cycle regulatory proteins and induce cell cycle arrest nih.govspandidos-publications.comscielo.brnih.gov. Inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and prevention of metastasis have also been attributed to Diosmin in preclinical studies nih.govresearchgate.net. Signaling pathways such as PI3K/Akt, JAK2/STAT3, and NF-κB have been implicated in the anti-cancer effects of Diosmin encyclopedia.pubnih.govresearchgate.net.
Animal models of cancer, such as colorectal cancer models, have shown that Diosmin can inhibit tumor growth and reduce tumor size nih.gov.
Other reported biological activities in preclinical models include potential benefits in diabetic neuropathy, where Diosmin improved thermal hyperalgesia, allodynia, and levels of antioxidant defense factors in diabetic rats brieflands.comdrugs.commdpi.com. Diosmin has also shown neuroprotective effects in models of neurotoxicity and Alzheimer's disease, potentially by reducing neuroinflammation and oxidative stress researchgate.netdrugs.com. Additionally, Diosmin has been investigated for its effects on muscle injury repair and endothelial function in animal models researchgate.netacs.orgahajournals.org.
The application of this compound in studying these diverse activities could provide insights into the distribution and metabolism of Diosmin in specific tissues and organs relevant to each condition (e.g., tumors, nerves, muscle tissue, vascular endothelium). This could help correlate the presence and concentration of the compound or its active metabolites with the observed biological effects and further delineate the specific molecular targets involved in these varied activities.
Future Perspectives and Research Directions for Diosmin D3
Development of Advanced Isotopic Labeling Strategies
The development of advanced isotopic labeling strategies involving Diosmin-d3 holds significant promise for enhancing the precision and scope of research into diosmin's fate in biological systems. While this compound provides a basic level of tracing, future research could focus on synthesizing diosmin (B1670713) labeled with deuterium (B1214612) at specific positions within the molecule or incorporating other stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) doi.org. Positional or multiple isotopic labeling can provide more detailed information about fragmentation patterns in mass spectrometry, aiding in the unambiguous identification and structural elucidation of metabolites doi.org. Furthermore, developing strategies for the in vivo incorporation of stable isotopes into endogenously produced flavonoids could allow for comparative studies with administered labeled compounds like this compound, offering deeper insights into metabolic pathways and turnover rates doi.org. Research into optimizing the efficiency and cost-effectiveness of synthesizing site-specific or multiply labeled diosmin analogs is a key future direction.
Integration into Multi-Omics and Systems Biology Approaches
Integrating the use of this compound into multi-omics and systems biology approaches represents a powerful avenue for future research. By combining detailed pharmacokinetic and metabolic data obtained using this compound with transcriptomics, proteomics, and metabolomics data, researchers can gain a more holistic understanding of how diosmin interacts with biological systems nih.govnih.gov. For instance, tracing the metabolism of this compound and its labeled metabolites alongside changes in gene expression (transcriptomics), protein levels (proteomics), and the broader metabolic profile (metabolomics) can help identify the enzymes involved in diosmin metabolism, the transporters responsible for its uptake and efflux, and the downstream biological pathways affected by diosmin or its metabolites. This integrated approach can reveal complex interactions and feedback loops that are not discernible through single-omics studies, providing a systems-level view of diosmin's bioactivity and disposition.
Expansion of Analytical Applications for Complex Biological Matrices
The expansion of analytical applications for this compound in complex biological matrices is crucial for its broader utility in research. Biological matrices such as plasma, urine, feces, tissues, and cellular extracts contain a vast array of endogenous compounds that can interfere with the accurate detection and quantification of analytes psu.eduuib.es. The use of this compound as an internal standard is already valuable for compensating for matrix effects and variations during sample preparation and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) psu.edu. Future research should focus on developing and validating highly sensitive and selective analytical methods utilizing this compound for quantifying diosmin and its labeled metabolites in increasingly complex and limited biological samples, such as microdialysis fluid or specific cell populations. This includes optimizing sample preparation techniques, chromatographic separation methods, and mass spectrometry parameters to minimize interference and maximize sensitivity psu.eduuib.es. The development of standardized protocols for using this compound in diverse biological matrices will facilitate reproducible and comparable studies across different research groups.
Uncovering Deeper Insights into Flavonoid Metabolism and Bioactivity
Utilizing this compound can significantly contribute to uncovering deeper insights into flavonoid metabolism and bioactivity. By accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of labeled diosmin, researchers can gain a clearer picture of the metabolic transformations it undergoes and the tissues or organs where it and its metabolites accumulate namaximum.comresearchgate.net. This is particularly important for understanding the role of the gut microbiome in diosmin metabolism and the subsequent bioavailability of its active metabolites, such as diosmetin (B1670712) and its glucuronide conjugates namaximum.commdpi.compsu.eduresearchgate.net. Furthermore, by using this compound in in vitro and in vivo studies, researchers can investigate the kinetics of specific metabolic pathways, identify novel metabolites, and determine the contribution of different enzymes to diosmin's biotransformation. Linking the metabolic fate of this compound to observed biological effects will help establish structure-activity relationships for diosmin and its metabolites, providing a foundation for understanding how these compounds exert their potential health benefits mdpi.comnih.govresearchgate.net. For example, tracing the distribution of labeled metabolites could reveal which specific tissues are exposed to the active forms of diosmin, correlating with observed bioactivity in those tissues mdpi.com.
Q & A
How can researchers design a robust pharmacokinetic study for Diosmin-d3 while accounting for deuterium isotope effects?
Methodological Answer:
- Experimental Design: Use a crossover design with healthy volunteers or animal models, comparing deuterated (this compound) and non-deuterated (Diosmin) forms. Control for variables like metabolic enzymes (e.g., CYP3A4) and plasma stability.
- Analytical Validation: Employ LC-MS/MS with stable isotope dilution to quantify both forms, ensuring calibration curves meet FDA validation criteria (e.g., linearity R² > 0.99, precision < 15% CV) .
- Statistical Power: Calculate sample size using G*Power software to detect ≥20% differences in bioavailability (α = 0.05, β = 0.2) .
What strategies resolve contradictions in reported bioavailability data for this compound across in vitro and in vivo studies?
Advanced Analysis:
- Data Triangulation: Compare dissolution profiles (USP apparatus), Caco-2 cell permeability assays, and rodent pharmacokinetics. Use Bland-Altman plots to assess agreement between methods .
- Confounding Factors: Evaluate deuterium’s impact on hydrogen bonding in solubility assays (e.g., shake-flask vs. PAMPA). Adjust for batch-to-batch variability in deuterium enrichment (e.g., NMR purity ≥98%) .
- Meta-Analysis: Apply random-effects models to aggregate data from peer-reviewed studies, testing heterogeneity via I² statistics .
How should researchers formulate hypothesis-driven questions for this compound’s mechanism of action in chronic venous insufficiency?
Framework:
- Descriptive Questions: “What is the effect of this compound on endothelial nitric oxide synthase (eNOS) activity in HUVECs?” (Use ELISA and Western blotting) .
- Associative Questions: “Does this compound’s plasma concentration correlate with reduced leukocyte adhesion in venous ulcer patients?” (Spearman’s ρ, p < 0.05) .
- Causal Questions: “Does deuterium substitution enhance Diosmin’s ROS-scavenging efficacy in ischemia-reperfusion models?” (ANOVA with Tukey post hoc) .
What ethical and statistical considerations apply to clinical trials evaluating this compound for diabetic retinopathy?
Guidelines:
- Ethics: Submit protocols to institutional review boards (IRB), detailing informed consent, data anonymization, and adverse event reporting (e.g., SAE timelines per ICH-GCP) .
- Randomization: Use stratified randomization by HbA1c levels to minimize confounding. Pre-specify interim analyses in the SAP (Statistical Analysis Plan) .
- Bias Mitigation: Implement double-blinding and placebo-controlled designs. Report CONSORT flow diagrams for attrition .
How can multi-omics approaches optimize this compound’s therapeutic profiling?
Advanced Methodology:
- Transcriptomics: Perform RNA-seq on treated endothelial cells, filtering DEGs (differentially expressed genes) with FDR < 0.05. Validate via qPCR .
- Metabolomics: Use untargeted LC-HRMS to identify deuterium-induced shifts in metabolic pathways (e.g., arachidonic acid metabolism). Apply pathway enrichment via MetaboAnalyst .
- Data Integration: Merge omics datasets using weighted gene co-expression networks (WGCNA) to identify hub genes/proteins .
What criteria validate analytical methods for quantifying this compound in complex matrices like herbal formulations?
Validation Protocol:
- Specificity: Demonstrate baseline separation from matrix interferences (e.g., hesperidin) via UPLC-PDA at 275 nm .
- Recovery: Spike placebo formulations with 50–150% this compound; recovery should be 85–115% .
- Stability: Test freeze-thaw (3 cycles), short-term (24h, room temp), and long-term (-80°C, 6mo) stability. Report % deviation from initial .
How do researchers address gaps in this compound’s literature, such as long-term toxicity or drug-drug interactions?
Systematic Approach:
- Literature Review: Use PRISMA guidelines to screen PubMed/EMBASE for preclinical/clinical studies. Code themes (e.g., “hepatotoxicity,” “CYP inhibition”) in NVivo .
- In Silico Predictions: Run molecular docking (AutoDock Vina) to assess this compound’s binding to CYP450 isoforms. Validate with hepatic microsome assays .
- Longitudinal Studies: Design 52-week rodent toxicity trials with histopathology (HE staining) and serum biomarkers (ALT, AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
